(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have garnered significant interest due to their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is a Schiff base, which is known for its ability to form stable complexes with metal ions and its potential use in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide typically involves the condensation reaction between 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide and benzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products would include oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the hydrazide group, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the hydrazide group is replaced by the incoming nucleophile.
Scientific Research Applications
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes, which can be studied for their catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activity. Additionally, its Schiff base structure allows it to interact with nucleophilic sites on proteins and DNA, potentially leading to the modulation of biological pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the hydrazide and benzylidene groups.
Schiff Bases: Compounds with a similar imine (C=N) functional group, derived from the condensation of primary amines with carbonyl compounds.
Hydrazides: Compounds containing the hydrazide functional group (–CONHNH2), which can form Schiff bases upon condensation with aldehydes or ketones.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide is unique due to its combination of the benzimidazole core, hydrazide group, and benzylidene moiety This unique structure allows it to form stable metal complexes and interact with biological macromolecules in ways that other similar compounds may not
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-benzylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(20-17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNSJCCMOFIGS-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.